4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide
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Overview
Description
4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide is a compound with a molecular formula of C23H18N2O2 and a molecular weight of 354.40 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide typically involves the reaction of 5-methylbenzo[d]oxazole with styrylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and optical brighteners
Mechanism of Action
The mechanism of action of 4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(5-methyl-2-benzoxazolyl)stilbene: Known for its use as a fluorescent brightener.
4,4’-Bis(2-benzoxazolyl)stilbene: Another fluorescent brightener with similar structural features
Uniqueness
Its structural features allow for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C23H18N2O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzamide |
InChI |
InChI=1S/C23H18N2O2/c1-15-2-13-21-20(14-15)25-23(27-21)19-11-7-17(8-12-19)4-3-16-5-9-18(10-6-16)22(24)26/h2-14H,1H3,(H2,24,26)/b4-3+ |
InChI Key |
BTBTVSHFEKLAPW-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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